molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

Cat. No. B1271205
CAS RN: 338751-47-6
M. Wt: 155.18 g/mol
InChI Key: PEAZUIGJTJHBCG-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).

Scientific Research Applications

Synthesis of Propanamides

The compound is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples .

Study of Tautomerism

The compound is used in the study of annular prototropic tautomerism . The tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Synthesis of Energetic Salts

The compound is used in the synthesis of energetic salts . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contribute greatly to the high density, insensitivity and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .

Anticancer Agents

The compound is used in the design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . Most of the synthesized compounds have proper selectivity against cancer cell lines .

Synthesis of 1,2,4-Triazole Hybrids

The compound is used in the synthesis of 1,2,4-triazole hybrids . The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines .

Pharmacological Activities

The compound is used in the study of pharmacological activities . 1,2,4-Triazoles attract considerable attention in organic and medicinal chemistry due to their wide spectrum of pharmacological activities. They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZUIGJTJHBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365429
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

CAS RN

338751-47-6
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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